(4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20366067
InChI: InChI=1S/C16H20OS/c1-3-4-8-14-11-15(18-12(14)2)16(17)13-9-6-5-7-10-13/h5-7,9-11,16-17H,3-4,8H2,1-2H3
SMILES:
Molecular Formula: C16H20OS
Molecular Weight: 260.4 g/mol

(4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC20366067

Molecular Formula: C16H20OS

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

(4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol -

Specification

Molecular Formula C16H20OS
Molecular Weight 260.4 g/mol
IUPAC Name (4-butyl-5-methylthiophen-2-yl)-phenylmethanol
Standard InChI InChI=1S/C16H20OS/c1-3-4-8-14-11-15(18-12(14)2)16(17)13-9-6-5-7-10-13/h5-7,9-11,16-17H,3-4,8H2,1-2H3
Standard InChI Key UNQHYGAHNCBOOV-UHFFFAOYSA-N
Canonical SMILES CCCCC1=C(SC(=C1)C(C2=CC=CC=C2)O)C

Introduction

(4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that features a complex molecular structure, incorporating a thiophene ring with a butyl and methylthio substitution, along with a phenylmethanol moiety. This unique arrangement suggests potential applications in medicinal chemistry and materials science due to its enhanced chemical reactivity and biological activity.

Synthesis Methods

The synthesis of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol can be achieved through various organic synthesis routes. These methods typically involve the reaction of appropriate thiophene derivatives with phenyl-containing compounds, followed by reduction steps to form the desired alcohol. The choice of synthetic route can influence the yield and purity of the final product.

Synthetic RouteDescription
Grignard ReactionInvolves forming a Grignard reagent from a thiophene derivative and magnesium, followed by reaction with a carbonyl compound
Cross-Coupling ReactionsUtilizes palladium or other transition metals to couple thiophene and phenyl moieties
Reduction ProcessesConverts carbonyl compounds to alcohols using reducing agents like sodium borohydride

Chemical Reactivity

The chemical reactivity of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

  • Oxidation Reactions: The alcohol group can be oxidized to form carbonyl compounds.

Biological Activity

Compounds containing thiophene and phenolic structures often exhibit significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Further biological assays are necessary to elucidate the specific activities of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol.

Applications

The potential applications of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol are diverse, including:

  • Medicinal Chemistry: Its unique structure suggests potential use in drug development.

  • Materials Science: The compound's chemical properties make it suitable for applications in materials synthesis.

Comparison with Similar Compounds

Several compounds share structural similarities with (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol, each possessing unique characteristics:

Compound NameStructural FeaturesNotable Properties
(4-tert-Butyl-5-methylthiophen-2-yl)(phenyl)methanolThiophene ring, phenolic hydroxylPotential biological activity
4-tert-ButylphenolPhenolic hydroxylAntioxidant properties
2-ThiophenemethanolThiophene ring onlyUnique electronic properties

This comparison highlights the uniqueness of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol due to its combination of thiophene and phenolic functionalities, contributing to distinctive chemical reactivity and biological activity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator